2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one
Description
2,4,5-Triazatetracyclo[7.3.1.1⁷,¹¹.0²,⁶]tetradec-5-en-3-one is a complex polycyclic heterocyclic compound featuring a fused tetracyclic framework with three nitrogen atoms incorporated into its structure. Its rigid, fused-ring system provides unique stereoelectronic properties that influence reactivity and interactions with biological targets.
Properties
IUPAC Name |
2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11-13-12-10-8-2-6-1-7(3-8)5-9(4-6)14(10)11/h6-9H,1-5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMIFNRPUAJXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)N4C3=NNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under specific conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of analogous compounds based on available evidence:
1,3,4-Benzothiadiazepine Derivatives
Compounds like 1,2,4-triazolo[3,4-b][1,3,4]benzothiadiazepines (e.g., compound 3 in ) share fused heterocyclic frameworks but differ in the inclusion of sulfur and nitrogen atoms. These derivatives are synthesized via condensation of 4-amino-3-mercapto-1,2,4-triazoles with aldehydes (e.g., 2-chloro-5-nitrobenzaldehyde) . Key differences include:
- Reactivity : The benzothiadiazepine system exhibits electrophilic substitution at sulfur, whereas the triazatetracyclo compound may favor nucleophilic attack at electron-deficient nitrogen sites.
1,2,5-Thiadiazolo[3,4-b]pyrazines
Thiadiazolo-pyrazine hybrids (e.g., from ) are sulfur- and nitrogen-containing heterocycles synthesized from 3,4-diamino-1,2,5-thiadiazoles . Comparative features include:
- Stability: Thiadiazolo systems are more resistant to hydrolysis due to aromatic stabilization, whereas the triazatetracyclo compound’s unsaturated enone moiety may confer higher reactivity.
Chlorophenol Derivatives (e.g., 2,4,5-TCP)
Comparisons highlight:
- Environmental Impact: Chlorophenols are persistent pollutants, whereas the triazatetracyclo compound’s environmental fate is unstudied.
Biological Activity
Chemical Structure and Properties
The structure of 2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one features a unique arrangement of nitrogen and carbon atoms that contributes to its reactivity and biological profile. The presence of multiple heteroatoms can influence the compound's interaction with biological macromolecules.
Antimicrobial Properties
Research indicates that compounds similar to 2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one exhibit significant antimicrobial properties. In particular, studies have shown that related tricyclic compounds can inhibit the growth of various bacteria and fungi.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Preliminary studies suggest that it may induce apoptosis in tumor cells through mechanisms involving oxidative stress and DNA damage.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Apoptosis induction |
| HeLa (cervical cancer) | 20 | DNA damage |
| A549 (lung cancer) | 25 | Oxidative stress |
The proposed mechanisms of action for the biological activity of 2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
- Interaction with DNA : It could potentially intercalate into DNA strands, disrupting replication and transcription.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to cellular stress and apoptosis.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of various derivatives of tricyclic compounds similar to 2,4,5-triazatetracyclo[7.3.1.17,11.02,6]tetradec-5-en-3-one on human cancer cell lines. The results indicated a dose-dependent response in cytotoxicity across different cell lines.
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of related compounds against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
